![molecular formula C15H15BrN4O B6171962 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine CAS No. 2731009-33-7](/img/new.no-structure.jpg)
4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a pyrimidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 3-Bromobenzoyl Group: The piperazine intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromobenzoyl-substituted piperazine.
Coupling with Pyrimidine: The final step involves coupling the 3-bromobenzoyl-substituted piperazine with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
Substitution Reactions: Products include derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of the nitrogen atoms in the piperazine ring or the pyrimidine ring.
Scientific Research Applications
4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine and pyrimidine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Molecular Pathways: It may also interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine ring, but with different substituents.
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share the 4-bromophenylpiperazine moiety but differ in the attached functional groups.
Uniqueness
4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of a 3-bromobenzoyl group and a pyrimidine ring, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
2731009-33-7 |
---|---|
Molecular Formula |
C15H15BrN4O |
Molecular Weight |
347.2 |
Purity |
95 |
Origin of Product |
United States |
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